2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile
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Overview
Description
2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile is a chemical compound with the molecular formula C₉H₁₂N₂S. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile typically involves the reaction of 2-tert-butyl-1,3-thiazole with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: 2-(2-Tert-butyl-1,3-thiazol-4-yl)ethylamine.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is employed in studies investigating the biological activity of thiazole derivatives, including their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors critical for microbial growth or cancer cell proliferation. The thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)acetonitrile: Similar structure but with a benzene ring fused to the thiazole.
2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile: Similar structure but with a methyl group at the 4-position of the thiazole ring.
Uniqueness
2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and biological activity. This makes it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-9(2,3)8-11-7(4-5-10)6-12-8/h6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNULISILMEPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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